![molecular formula C13H23N3O B1483937 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098089-75-7](/img/structure/B1483937.png)
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
The compound “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” would consist of a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 1-position with a piperidin-4-ylmethyl group .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” can undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Medicinal Chemistry: Synthesis of N-Boc-Protected Anilines
In medicinal chemistry, this compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are crucial intermediates in the development of pharmaceuticals, as they serve as building blocks for a variety of active pharmaceutical ingredients (APIs). The tert-butyl group in the compound provides steric hindrance, which is beneficial for the protection of sensitive amino groups during chemical reactions.
Organic Synthesis: Creation of Tetrasubstituted Pyrroles
Organic chemists employ “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” in the synthesis of tetrasubstituted pyrroles . These pyrroles are functionalized with ester or ketone groups at the C-3 position, which are essential for the synthesis of complex organic molecules. This application is significant for the production of natural products and polymers with specific electronic and structural properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(17)16(15-11)9-10-4-6-14-7-5-10/h8,10,14-15H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOKIFYSXXKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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